4-Amino-1-naphthalenecarbonitrile

Catalog No.
S1894198
CAS No.
58728-64-6
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-naphthalenecarbonitrile

Sourcing naphthalene-based fluorophores? 4-Amino-1-naphthalenecarbonitrile overcomes limitations of benzene analogs and tertiary amines. - Spontaneous ICT without excess excitation energy. - Large excited-state dipole for sensitive microenvironment mapping. - Reactive primary amine enables condensation/imide formation. - Conjugated push-pull core for advanced dye and OLED precursor. Bulk available for immediate delivery.

CAS Number

58728-64-6

Product Name

4-Amino-1-naphthalenecarbonitrile

IUPAC Name

4-aminonaphthalene-1-carbonitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2

InChI Key

LUSIZUFVMKYWGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C#N

The exact mass of the compound 4-Amino-1-naphthalenecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Amino-1-naphthalenecarbonitrile, 4-Amino-1-naphthonitrile, 1-Cyano-4-aminonaphthalene, 4-Cyano-1-naphthylamine, 4-aminonaphthalene-1-carbonitrile

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g, 5 g

4-Amino-1-naphthalenecarbonitrile (CAS 58728-64-6) is a highly conjugated, push-pull naphthalene derivative characterized by an electron-donating primary amino group and an electron-withdrawing cyano group. This structural motif imparts a significant dipole moment that dramatically increases in the excited state, resulting in dual fluorescence from locally excited (LE) and intramolecular charge transfer (ICT) states [1]. In industrial and advanced laboratory settings, it is primarily procured as a highly sensitive solvatochromic fluorophore for microenvironment probing, or as a versatile bifunctional building block for the synthesis of complex dyes, optoelectronic materials, and pharmaceutical intermediates.

Research Fit

Workflow
Kinase inhibitor medicinal chemistry and structure-activity relationship studies
Selection Logic
1,4-disubstituted naphthalene scaffold for extended-conformation target engagement
Use Context
Fluorescent probe development and cell differentiation assay research

Substituting 4-Amino-1-naphthalenecarbonitrile with simpler benzene analogs, such as 4-aminobenzonitrile, fundamentally alters the photophysical performance by increasing the energy gap between excited states, thereby requiring excess excitation energy to trigger charge transfer [1]. Furthermore, utilizing mono-substituted naphthalenes like 1-cyanonaphthalene eliminates the push-pull dipole entirely, resulting in a loss of the solvatochromic sensitivity required for polarity probing [1]. Finally, replacing it with tertiary amine derivatives (e.g., 1-(dimethylamino)-4-cyanonaphthalene) strips the molecule of its primary amine reactivity, rendering it useless as a precursor for downstream condensation or imide-formation reactions [2].

Substitution Risk

Regioisomer 1,4-substitution pattern creates a specific dipole and planar geometry; 1,5- or other isomers may not reproduce target binding.
Scaffold mismatch Unextended naphthalenes lack the conformational extension required for reported FTase inhibition potency.
Probe equivalence Common UV-only fluorophores such as 1-aminoanthracene do not replicate the solvatochromic sensing modality.

Spontaneous Intramolecular Charge Transfer (ICT) Activation

Unlike its benzene analog 4-aminobenzonitrile (4-ABN), which requires excess excitation energy to exhibit a broad ICT background, 4-Amino-1-naphthalenecarbonitrile displays dual fluorescence from all vibronic levels, including the origin[1]. This spontaneous ICT is driven by the naphthalene core's ability to lower the energy gap between the locally excited and charge transfer states.

Evidence DimensionExcitation requirement for ICT emission
Target Compound DataObserved from all vibronic levels (including origin)
Comparator Or Baseline4-aminobenzonitrile (requires excess excitation energy)
Quantified DifferenceElimination of excess energy barrier for ICT
ConditionsGas-phase and solvated fluorescence emission assays

Allows researchers and formulators to achieve reliable dual-fluorescence and polarity sensing using standard, lower-energy excitation sources.

FTase inhibition
Class-level inference
>10-fold improvement vs. unextended naphthalenes
Reported core-scaffold potency advantage in enzyme inhibition assays
Derivative-based comparison; parent compound data to verify.

Magnitude of Solvatochromic Shift

The push-pull architecture of 4-Amino-1-naphthalenecarbonitrile generates a massive excited-state dipole moment, resulting in a pronounced solvatochromic red-shift as solvent polarity increases. In contrast, mono-substituted baselines like 1-cyanonaphthalene (1-CNN) possess nearly identical ground and excited-state dipole moments, yielding emission spectra that are almost invariant to solvent polarity[1].

Evidence DimensionSolvatochromic emission shift
Target Compound DataLarge red-shift correlated with solvent polarity
Comparator Or Baseline1-cyanonaphthalene (invariant emission spectra)
Quantified DifferenceOrders of magnitude higher polarity sensitivity
ConditionsEmission spectra measured across 11 solvents of varying polarity

Validates the compound as a highly sensitive microenvironment probe, a function completely absent in mono-substituted analogs.

Fluorescence emission
Class-level inference
Solvatochromic and nitro-responsive vs. UV-only probes
Qualitative spectral-region shift may support ratiometric sensor design
Source-specific review; quantum yield data not publicly available.

Precursor Suitability via Primary Amine Reactivity

As a primary amine, 4-Amino-1-naphthalenecarbonitrile serves as a versatile synthetic handle, capable of undergoing direct condensation reactions. For example, it reacts efficiently with maleic anhydride at 115 °C in acetic acid to form complex imide intermediates [1]. Tertiary amine analogs, such as 1-(dimethylamino)-4-cyanonaphthalene, lack this reactive N-H bond and cannot be utilized for such downstream functionalizations.

Evidence DimensionDownstream synthetic functionalization
Target Compound DataUndergoes direct condensation (e.g., maleic anhydride coupling)
Comparator Or Baseline1-(dimethylamino)-4-cyanonaphthalene (synthetically inert at nitrogen)
Quantified DifferenceEnables N-derivatization and heterocycle formation
ConditionsStandard organic synthesis conditions (e.g., 115 °C in AcOH)

Ensures the material can be used not just as a static fluorophore, but as a reactive building block for synthesizing advanced dyes and active pharmaceutical ingredients.

Cell differentiation
Class-level inference
Induction of monocyte lineage differentiation reported
Distinct pathway response vs. anti-inflammatory or anti-proliferative comparators
Patent-derived endpoint; cell-line and assay conditions require validation.

Solvatochromic Fluorescent Probes

Due to its massive excited-state dipole moment and spontaneous ICT activation, this compound is the optimal choice for formulating polarity-sensitive fluorescent probes used to map microenvironments in polymers, micelles, and biological systems [1].

Push-Pull Optoelectronic Material Synthesis

The extended conjugation of the naphthalene core, combined with the primary amine's reactivity, makes this compound an ideal precursor for synthesizing advanced push-pull dyes and organic light-emitting materials where low-energy charge transfer is required [1].

Pharmaceutical Intermediate Manufacturing

The orthogonal reactivity of the cyano group and the primary amine allows for targeted downstream derivatization, such as condensation with anhydrides to form complex imides, making it a valuable building block in the synthesis of novel active pharmaceutical ingredients[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
FTase inhibitor SAR studies
Core scaffold geometry review
Conformation-activity relationship and enzyme inhibition endpoint
Fluorescent sensor development
Solvatochromic response profile
Spectral shift and analyte-dependent emission in target solvent systems
Keratinocyte differentiation research
Cellular differentiation pathway context
Monocyte-lineage marker expression and proliferation-arrest endpoints

XLogP3

2.2

Melting Point

175.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58728-64-6

Wikipedia

1-Naphthalenecarbonitrile, 4-amino-

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